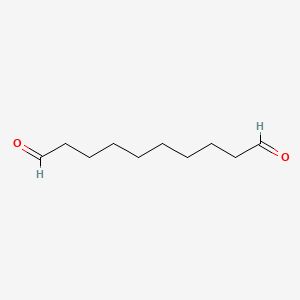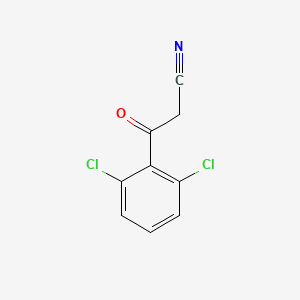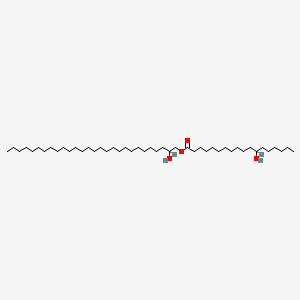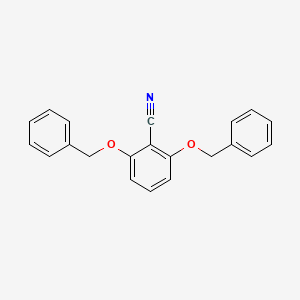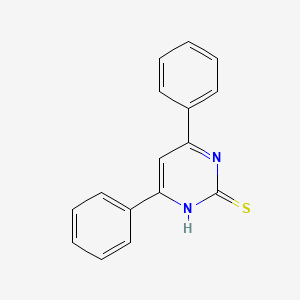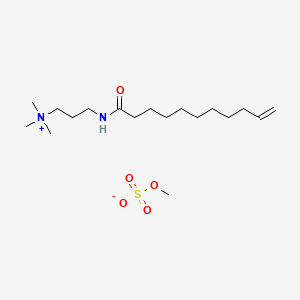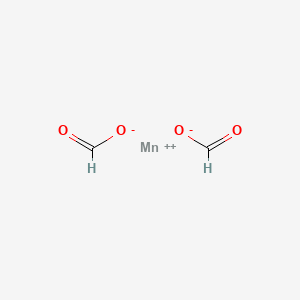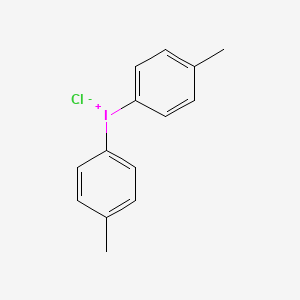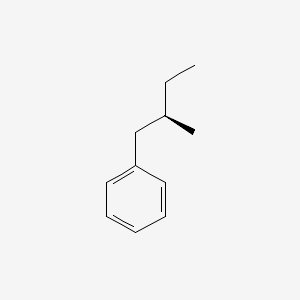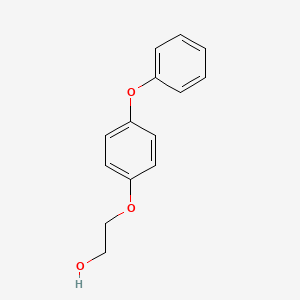
2-(4-Phenoxyphenoxy)ethanol
説明
2-(4-Phenoxyphenoxy)ethanol is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxyphenoxy)ethanol is represented by the InChI code1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The compound’s structure includes an ethanol group (ethan-1-ol) attached to a phenoxyphenoxy group . Physical And Chemical Properties Analysis
2-(4-Phenoxyphenoxy)ethanol is a white solid . It has a molecular weight of 230.26 and a molecular formula of C14H14O3 . The compound is stored at 0-8 °C .科学的研究の応用
Extraction and Environmental Applications
- Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a related compound to 2-(4-Phenoxyphenoxy)ethanol, has been explored for its extraction from aqueous solutions using emulsion liquid membranes. This research has implications for the treatment of olive mill wastewater and other industrial processes (Reis et al., 2006).
Medical and Therapeutic Research
Antioxidant and Anti-inflammatory Properties : Tyrosol and hydroxytyrosol, compounds closely related to 2-(4-Phenoxyphenoxy)ethanol, are significant phenolic compounds found in olives and olive oil. They exhibit potent antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, with potential applications in dentistry and other medical fields (Ramos et al., 2020).
Cytochrome c-Dependent Apoptosis : Studies have shown that certain phenolic compounds, including 2-(3,4-Dihydroxyphenyl)ethanol, can induce apoptosis in certain cell lines, implying potential applications in cancer treatment and immunology (Ragione et al., 2000).
Analytical and Biochemical Research
Bioavailability and Metabolism Studies : The synthesis and determination of 2-(3,4-Dihydroxyphenyl)ethanol in rat plasma are significant for understanding its bioavailability and metabolism, which could extend to related compounds like 2-(4-Phenoxyphenoxy)ethanol (Bai et al., 1998).
Enzymatic Hydroxylation Studies : The enzymatic hydroxylation of compounds such as p-nitrophenol, which shares structural similarities with 2-(4-Phenoxyphenoxy)ethanol, has been explored in depth. This research provides insights into the metabolic pathways and enzymatic interactions of phenolic ethers (Koop, 1986).
Industrial and Chemical Applications
Fungicidal Properties : Derivatives of aryloxyalkanols, similar in structure to 2-(4-Phenoxyphenoxy)ethanol, have demonstrated remarkable activity against various fungi, indicating potential for use as fungicides in agriculture and aquaculture (Giri et al., 1981).
- to 2-(4-Phenoxyphenoxy)ethanol, in ethanol-water mixtures have been researched. This is relevant for understanding the behavior of such compounds in mixed solvents, which could have implications for chemical processing and formulation (Antipova et al., 2020).
特性
IUPAC Name |
2-(4-phenoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDTXHCIHYNABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405467 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)ethanol | |
CAS RN |
63066-74-0 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


